1-(5-Bromopyridin-2-yl)-1,4-diazepane

Vue d'ensemble

Description

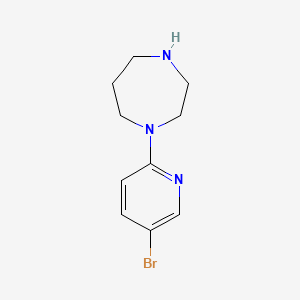

1-(5-Bromopyridin-2-yl)-1,4-diazepane is a heterocyclic compound that features a brominated pyridine ring fused with a diazepane ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromopyridin-2-yl)-1,4-diazepane typically involves the bromination of pyridine derivatives followed by the formation of the diazepane ring. One common method starts with 5-bromopyridine, which undergoes a series of reactions including nucleophilic substitution and cyclization to form the diazepane ring .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .

Analyse Des Réactions Chimiques

Types of Reactions: 1-(5-Bromopyridin-2-yl)-1,4-diazepane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed:

Oxidation: Formation of pyridine N-oxide derivatives.

Reduction: Formation of reduced diazepane derivatives.

Substitution: Formation of substituted pyridine derivatives.

Applications De Recherche Scientifique

Research indicates that 1-(5-Bromopyridin-2-yl)-1,4-diazepane exhibits significant biological activities, making it a candidate for various therapeutic applications:

- Enzyme Modulation : The compound has been shown to interact with specific enzymes, potentially modulating their activity. This interaction is likely enhanced by the presence of the bromine atom, which increases binding affinity to biological targets.

- Receptor Interaction : Studies suggest that this compound can influence receptor signaling pathways, which may lead to implications in treating conditions related to neurotransmitter systems .

Table 1: Summary of Biological Activities

| Activity | Description |

|---|---|

| Enzyme Modulation | Alters enzyme activity through specific interactions. |

| Receptor Signaling | Influences pathways related to neurotransmitter systems. |

| Potential Antidepressant | May act as a partial agonist at nicotinic receptors, similar to varenicline. |

Medicinal Chemistry

The structural characteristics of this compound make it particularly valuable in drug design:

- Drug Development : Its unique combination of properties allows it to serve as a scaffold for developing new pharmacological agents. The compound's ability to modify receptor activity suggests potential applications in treating depression and anxiety disorders .

- Analog Studies : Research has explored various analogs of this compound to enhance selectivity and potency against specific biological targets. For instance, modifications at the pyridine ring or diazepane structure can lead to compounds with improved therapeutic profiles .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound and its analogs:

- Antidepressant Activity : A study demonstrated that certain derivatives exhibited high selectivity for α4β2 nicotinic acetylcholine receptors, suggesting their potential use as antidepressants with fewer side effects compared to existing treatments like varenicline .

- Cancer Research : Preliminary findings indicate that compounds similar to this compound may also play roles in cancer treatment by modulating pathways involved in tumor growth and metastasis .

Table 2: Notable Case Studies

| Study | Findings |

|---|---|

| Antidepressant Efficacy | Derivatives showed promise as selective agonists for nicotinic receptors. |

| Cancer Pathway Modulation | Potential effects on tumor growth regulation were noted in preliminary studies. |

Mécanisme D'action

The mechanism by which 1-(5-Bromopyridin-2-yl)-1,4-diazepane exerts its effects involves its interaction with specific molecular targets. The bromine atom in the pyridine ring can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. Additionally, the diazepane ring can interact with enzymes and receptors, modulating their activity .

Comparaison Avec Des Composés Similaires

2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds share a similar pyridine ring but differ in the additional pyrimidine ring structure.

5-Bromopyridine Derivatives: These compounds have the same brominated pyridine ring but lack the diazepane ring.

Uniqueness: 1-(5-Bromopyridin-2-yl)-1,4-diazepane is unique due to the presence of both the brominated pyridine and diazepane rings, which confer distinct chemical and biological properties.

Activité Biologique

1-(5-Bromopyridin-2-yl)-1,4-diazepane is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as a ligand for various receptors. This article explores its biological activity, focusing on its interactions with sigma receptors and nicotinic acetylcholine receptors (nAChRs), as well as its implications in therapeutic contexts.

Sigma Receptor Interaction

This compound has been investigated for its binding affinity to sigma receptors, particularly the sigma-2 (σ2) subtype. Sigma receptors are implicated in various physiological processes and have been identified as potential targets for cancer therapy.

A study reported that related compounds exhibited significant binding affinities to σ2 receptors, suggesting that modifications in the pyridine structure can enhance receptor selectivity and affinity. For instance, the compound's analogs showed varying degrees of selectivity and affinity, with some achieving subnanomolar Ki values for σ2 receptors .

| Compound | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity Ratio (σ1/σ2) |

|---|---|---|---|

| This compound | 41.8 | 2.2 | 19.0 |

This table illustrates the significant selectivity of this compound for σ2 over σ1 receptors, indicating its potential utility in targeting specific pathways involved in cancer proliferation.

Nicotinic Acetylcholine Receptor Activity

Additionally, the compound's interaction with nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype, has been explored. Research indicates that similar pyridine-containing diazepanes can act as partial agonists at these receptors. Binding studies revealed that these compounds exhibit high affinity for α4β2 nAChRs, which are critical targets for treating neurodegenerative disorders and aiding smoking cessation .

| Compound | α4β2 Ki (nM) | Functional Efficacy |

|---|---|---|

| This compound | < 10 | Partial Agonist |

The data suggests that this compound may enhance cholinergic signaling, contributing to its potential therapeutic applications.

Anticancer Potential

In a notable case study involving triple-negative breast cancer (TNBC), compounds structurally related to this compound demonstrated significant cytotoxic effects on tumor cells through selective σ2 receptor activation. The study highlighted the role of σ2 ligands in inhibiting cell proliferation and inducing apoptosis in TNBC models .

Neurological Effects

Another research effort assessed the impact of this compound on cognitive functions in animal models. The results indicated that administration of nAChR agonists significantly improved memory performance in rodents subjected to cognitive impairment models. This suggests a potential role for this compound in enhancing cognitive functions via nAChR modulation .

Propriétés

IUPAC Name |

1-(5-bromopyridin-2-yl)-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN3/c11-9-2-3-10(13-8-9)14-6-1-4-12-5-7-14/h2-3,8,12H,1,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGPQRNSDOVULHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80588457 | |

| Record name | 1-(5-Bromopyridin-2-yl)-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855787-68-7 | |

| Record name | 1-(5-Bromopyridin-2-yl)-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.